2,2,7,7-Tetramethyloctane

Description

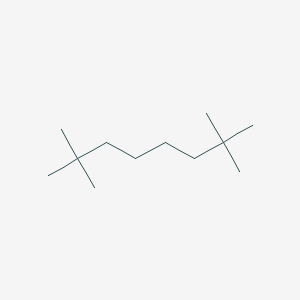

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,7,7-tetramethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUFNKONEPLWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147911 | |

| Record name | Octane, 2,2,7,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-31-4 | |

| Record name | Octane, 2,2,7,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 2,2,7,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,7,7-Tetramethyloctane fundamental properties

An In-depth Technical Guide on the Core Fundamental Properties of 2,2,7,7-Tetramethyloctane

Introduction

This compound is a highly branched, saturated acyclic alkane. Its structure, characterized by four methyl groups at the 2 and 7 positions of an octane (B31449) backbone, imparts unique physical and chemical properties.[1] This symmetrical, non-polar molecule serves as a valuable model compound in various fields of chemical research, including analytical chemistry and polymer science.[1] Its high hydrophobicity and defined structure make it a useful standard for chromatographic and spectroscopic analyses.[1] This guide provides a comprehensive overview of its fundamental properties, experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Units |

| Molecular Formula | C₁₂H₂₆ | |

| Molecular Weight | 170.33-170.34 | g/mol |

| CAS Registry Number | 1071-31-4 | |

| Boiling Point | 184.7 - 190 | °C |

| Melting Point | -50.8 (estimate) | °C |

| Density | 0.7360 - 0.8 | g/cm³ |

| Refractive Index | 1.4144 - 1.422 | |

| Vapor Pressure | 1.0 ± 0.2 | mmHg at 25°C |

| Flash Point | 62.3 ± 11.7 | °C |

| LogP (Octanol/Water Partition Coefficient) | 6.40 | |

| Solubility | Insoluble in water, soluble in non-polar organic solvents. | |

| Topological Polar Surface Area | 0 | Ų |

Note: The range of values for some properties reflects data from multiple sources.[1][2][3][4][5][6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis via Palladium-Catalyzed Alkyne Coupling

A modern and efficient method for the synthesis of this compound involves a two-step process starting from 3,3-dimethyl-1-butyne.[1] This approach offers high selectivity and yield.[1]

Step 1: Homocoupling to form 2,2,7,7-tetramethyl-4-octyne [1]

-

Reaction Setup: A reaction vessel is charged with 3,3-dimethyl-1-butyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst, and an amine base in a suitable solvent.

-

Reaction Conditions: The mixture is stirred under an inert atmosphere at a controlled temperature to facilitate the coupling of two molecules of 3,3-dimethyl-1-butyne.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product, 2,2,7,7-tetramethyl-4-octyne, is extracted using an organic solvent. The crude product is then purified by column chromatography or distillation.

Step 2: Hydrogenation to this compound [1]

-

Reaction Setup: The purified 2,2,7,7-tetramethyl-4-octyne is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel. A metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), is added.

-

Hydrogenation: The vessel is filled with hydrogen gas (H₂) to the desired pressure, and the mixture is agitated vigorously.

-

Monitoring and Completion: The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity and confirming the identity of volatile compounds like this compound.[1]

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation:

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Carrier Gas: An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample onto the chromatographic column.

-

Column and Temperature Program: A non-polar capillary column is typically used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components based on their boiling points and interactions with the stationary phase.

-

-

MS Detection:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to known standards or library data to confirm the identity and purity of this compound.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the precise molecular structure of this compound.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquisition: The ¹H NMR spectrum is acquired to determine the number of different types of protons and their chemical environments.

-

Expected Signals: The spectrum of this compound is expected to show distinct signals for the methyl protons and the methylene (B1212753) protons, with integration values corresponding to the number of protons of each type.

-

-

¹³C NMR Spectroscopy:

-

Acquisition: The ¹³C NMR spectrum is acquired to identify the number of different types of carbon atoms.

-

Expected Signals: The spectrum will show signals corresponding to the quaternary carbons, the methylene carbons, and the methyl carbons in the structure.

-

-

Data Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H and ¹³C NMR spectra are analyzed to confirm the connectivity and overall structure of the this compound molecule.

Visualized Workflow: Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

Conclusion

This compound is a well-characterized branched alkane with a unique set of physicochemical properties stemming from its highly symmetrical and non-polar structure. The synthetic and analytical protocols described herein provide a robust framework for its preparation and characterization, making it a suitable standard and model compound for advanced research in chemistry and materials science. Its high hydrophobicity and defined structure are of particular interest for studies involving non-polar interactions and as a reference in various analytical techniques.

References

- 1. This compound CAS 1071-31-4|For Research [benchchem.com]

- 2. This compound | CAS#:1071-31-4 | Chemsrc [chemsrc.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 1071-31-4 [m.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 2,2,7,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,7,7-Tetramethyloctane is a highly branched, saturated alkane with the molecular formula C12H26.[1] Its unique structure, featuring four methyl groups at the 2 and 7 positions of an octane (B31449) chain, imparts specific physical and chemical properties that make it a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including detailed experimental protocols and data presented for clarity and comparison.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C12H26 | [1] | |

| Molecular Weight | 170.335 | g/mol | |

| Boiling Point | 184.7 ± 7.0 | °C at 760 mmHg | |

| Melting Point | -50.8 (estimate) | °C | [2] |

| Density | 0.8 ± 0.1 | g/cm³ | |

| Refractive Index | 1.422 | ||

| Flash Point | 62.3 ± 11.7 | °C | |

| Vapor Pressure | 1.0 ± 0.2 | mmHg at 25°C |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source |

| Enthalpy of Formation (gas, standard conditions) | -308.51 | kJ/mol | [3] |

| Enthalpy of Vaporization (standard conditions) | 39.71 | kJ/mol | [3] |

| Enthalpy of Fusion (standard conditions) | 12.01 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation | 55.84 | kJ/mol | [3] |

| Ideal Gas Heat Capacity | Not Available | J/mol·K |

Table 3: Partition and Solubility Properties

| Property | Value | Unit | Source |

| LogP (Octanol/Water Partition Coefficient) | 6.40 | ||

| Log10 of Water Solubility | -4.36 | mol/L | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that are applicable to liquid alkanes like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common technique for determining the boiling point of small quantities of liquid.

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube filled with mineral oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

-

When a steady stream of bubbles emerges from the capillary tube, the heating is stopped.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

Materials:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, this compound, and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density, such as distilled water.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

The prism of the Abbe refractometer is cleaned with ethanol or acetone and allowed to dry.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the sample is allowed to spread into a thin film.

-

The refractometer is connected to a constant temperature water bath to maintain a stable temperature.

-

Light is passed through the sample, and the eyepiece is adjusted until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. For a non-polar compound like this compound, a non-polar capillary column is typically employed.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Non-polar capillary column (e.g., DB-5).

-

Helium or Nitrogen as the carrier gas.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like hexane.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph.

-

Separation: The sample is vaporized and carried by the inert gas through the capillary column. The separation of components is based on their boiling points and interactions with the stationary phase.

-

Detection: As the separated components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of the compound.

-

Analysis: The resulting chromatogram shows peaks corresponding to different components. The retention time (the time it takes for a compound to travel through the column) is used for identification, and the peak area is used for quantification to assess purity.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a branched alkane like this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound, supported by standardized experimental protocols. The presented data and methodologies are intended to be a valuable resource for researchers and professionals in their scientific endeavors.

References

An In-depth Technical Guide to 2,2,7,7-Tetramethyloctane: Molecular Structure and Isomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomerism, physicochemical properties, synthesis, and analysis of 2,2,7,7-tetramethyloctane. This highly branched alkane serves as a valuable model compound in various scientific disciplines.

Molecular Structure and Physicochemical Properties

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure is characterized by an eight-carbon (octane) backbone with two methyl groups attached to the second and seventh carbon atoms. This high degree of branching imparts specific physicochemical properties that distinguish it from its linear isomer, n-dodecane, and other branched isomers.

The key physicochemical properties of this compound and a selection of its isomers are summarized in Table 1 for comparative analysis. The branching generally leads to a lower boiling point compared to the straight-chain isomer due to reduced van der Waals forces.

Table 1: Physicochemical Properties of this compound and Selected Dodecane Isomers

| Property | This compound | n-Dodecane | 2,3,6,7-Tetramethyloctane | 3,3,6,6-Tetramethyloctane |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.33 | 170.33 |

| CAS Number | 1071-31-4 | 112-40-3 | 52670-34-5 | 62199-46-6 |

| Boiling Point (°C) | 184.7 ± 7.0 | 216.3 | Not available | Not available |

| Density (g/cm³ at 20°C) | 0.8 ± 0.1 | 0.75 | Not available | Not available |

| LogP (Octanol/Water Partition Coefficient) | 6.40 | 6.10 | 5.6 | Not available |

Isomerism in Dodecane

Dodecane (C₁₂H₂₆) exhibits extensive structural isomerism, with a total of 355 possible isomers.[2] Structural isomers share the same molecular formula but differ in the connectivity of their atoms. This leads to a wide range of physical and chemical properties among the isomers. The diagram below illustrates the concept of structural isomerism, showcasing this compound alongside its linear counterpart and another branched isomer.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the homocoupling of an alkyne followed by hydrogenation. This synthetic pathway is outlined below.

Experimental Protocol: Synthesis

Step 1: Palladium-Catalyzed Homocoupling of 3,3-Dimethyl-1-butyne (B43207)

This step involves the dimerization of 3,3-dimethyl-1-butyne to form 2,2,7,7-tetramethyl-4-octyne. Palladium catalysts are highly effective for this transformation.[1]

-

Materials:

-

3,3-Dimethyl-1-butyne

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Copper(I) co-catalyst (e.g., Copper(I) iodide - CuI)

-

Amine base (e.g., Diisopropylamine or Triethylamine)

-

Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

A reaction flask is charged with the palladium catalyst, copper(I) co-catalyst, and the anhydrous solvent under an inert atmosphere.

-

The amine base and 3,3-dimethyl-1-butyne are added sequentially to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is filtered to remove the catalyst residues.

-

The filtrate is washed with a dilute acid solution (e.g., 1M HCl) and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,2,7,7-tetramethyl-4-octyne.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Hydrogenation of 2,2,7,7-Tetramethyl-4-octyne

The alkyne intermediate is then reduced to the corresponding alkane, this compound, through catalytic hydrogenation.

-

Materials:

-

2,2,7,7-Tetramethyl-4-octyne

-

Hydrogenation catalyst (e.g., Palladium on carbon - Pd/C, or Platinum oxide - PtO₂)

-

Solvent (e.g., Ethanol, Ethyl acetate, or Hexane)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

The alkyne is dissolved in the chosen solvent in a hydrogenation vessel.

-

The hydrogenation catalyst is carefully added to the solution.

-

The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm).

-

The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure to yield this compound.

-

The final product can be further purified by distillation if necessary.

-

Spectroscopic Analysis

The structure and purity of this compound are confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern is dominated by the loss of alkyl groups, with a prominent peak at m/z 57 corresponding to the stable tert-butyl cation.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations typically observed in the range of 2850-3000 cm⁻¹ and C-H bending vibrations around 1365-1470 cm⁻¹. The presence of the tert-butyl groups will give rise to a characteristic doublet in the C-H bending region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple. It would likely show a singlet for the 18 protons of the four equivalent methyl groups and multiplets for the 8 protons of the four methylene (B1212753) groups on the octane (B31449) chain.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon environments. The quaternary carbons of the tert-butyl groups will appear as singlets, as will the methyl carbons. The methylene carbons of the octane backbone will also have characteristic chemical shifts.

-

Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is the analytical method of choice for the separation and identification of hydrocarbon isomers. The high resolving power of capillary GC columns coupled with the structural information provided by MS allows for the effective analysis of complex mixtures of alkanes.

Experimental Protocol: GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., nonpolar polysiloxane DB-1 or similar).

-

Mass spectrometer detector.

-

-

Sample Preparation:

-

Dilute the sample containing this compound and its isomers in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250 °C, held for 5 minutes. The specific program may need to be optimized for the separation of particular isomers.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Speed: Dependent on the peak widths, typically 2-3 scans per second.

-

-

Data Analysis:

-

Identify individual isomers based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST).

-

The elution order of branched alkanes on nonpolar columns is generally related to their boiling points, with more compact, highly branched isomers often eluting earlier than their less branched or linear counterparts.

-

The workflow for the synthesis and analysis of this compound is depicted in the following diagram.

Applications and Relevance

While this compound itself does not have direct applications in drug development, its well-defined structure and properties make it an important reference compound in several areas:

-

Analytical Chemistry: It serves as a standard for the calibration of analytical instruments, particularly in the petroleum and chemical industries.

-

Physical Organic Chemistry: Its rigid and highly branched structure is useful for studying intermolecular forces and their effects on physical properties.

-

Materials Science: Branched alkanes can be used as precursors for polymers with specific thermal and mechanical properties.

For drug development professionals, understanding the behavior of such lipophilic and sterically hindered molecules can provide insights into the design of drug candidates with tailored solubility and metabolic stability profiles. The analytical techniques described here are also fundamental to the separation and identification of impurities and metabolites in pharmaceutical development.

References

Spectroscopic Profile of 2,2,7,7-Tetramethyloctane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,7,7-tetramethyloctane (CAS No. 1071-31-4), a highly branched saturated hydrocarbon. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the absence of publicly available experimental NMR data, the ¹H and ¹³C NMR data presented are based on computational predictions. The IR and mass spectrometry data are derived from the National Institute of Standards and Technology (NIST) database.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.88 | Singlet | 18H | -C(CH₃)₃ |

| ~1.15 | Singlet | 8H | -CH₂- |

Note: Predicted values are generated using online NMR prediction tools and should be considered as estimates. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~30.5 | Quaternary | C -(CH₃)₃ |

| ~29.0 | Primary | -C(C H₃)₃ |

| ~40.0 | Secondary | -C H₂- |

Note: Predicted values are generated using online NMR prediction tools and should be considered as estimates. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (scissoring) |

| 1390-1365 | Medium-Weak | C-H bend (tert-butyl) |

| ~720 | Weak | C-H rock (long chain) |

Source: NIST/EPA Gas-Phase Infrared Database.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | ~40 | [C₃H₅]⁺ |

| 113 | ~20 | [M-C₄H₉]⁺ |

| 170 | <5 | [M]⁺ (Molecular Ion) |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alkane such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-12 ppm.

-

Set the number of scans (typically 8-16 for a concentrated sample).

-

Acquire the Free Induction Decay (FID).

-

Perform a Fourier transform of the FID.

-

Phase the resulting spectrum and reference the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the peaks and identify the multiplicities.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 0-220 ppm.

-

Set the number of scans (typically 64 or more, as ¹³C is less abundant and less sensitive).

-

Acquire the FID using a proton-decoupled pulse sequence.

-

Perform a Fourier transform of the FID.

-

Phase the resulting spectrum and reference the CDCl₃ triplet to 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pipette

-

Acetone (for cleaning)

Procedure (Thin Film Method):

-

Sample Preparation: Place a single drop of liquid this compound onto the surface of a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a solvent like acetone, then return them to a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

-

Helium gas (carrier gas)

-

This compound sample

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane (e.g., 1 mg/mL).

-

GC-MS Setup:

-

Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

-

Set the injector temperature (e.g., 250°C).

-

Set the carrier gas (Helium) flow rate.

-

Set the MS transfer line temperature (e.g., 280°C).

-

Set the ion source temperature (e.g., 230°C).

-

Set the electron ionization energy to 70 eV.

-

Set the mass scan range (e.g., m/z 35-500).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a microsyringe.

-

Start the data acquisition. The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

-

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

References

A Technical Guide to the Synthesis of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Highly branched alkanes are crucial structural motifs in medicinal chemistry and materials science. Their unique steric and electronic properties can significantly influence a molecule's pharmacokinetic profile, enhance its metabolic stability, and dictate the physical properties of advanced materials. This guide provides an in-depth overview of key synthetic strategies for accessing these complex architectures, focusing on catalytic methods and classical organic synthesis, complete with detailed protocols and comparative data.

Catalytic Isomerization of n-Alkanes

One of the most established methods for producing branched alkanes, particularly in industrial settings, is the catalytic isomerization of linear alkanes. This process rearranges the carbon skeleton of a straight-chain hydrocarbon into a more branched isomer, which is often more valuable as a fuel component. For fine chemical and pharmaceutical synthesis, understanding the principles of these catalysts can inform the development of more selective methods.

The reaction typically proceeds over a bifunctional catalyst containing both metal and acid sites. The mechanism involves the dehydrogenation of the n-alkane at a metal site to form an alkene, followed by protonation at an acid site to generate a carbenium ion intermediate. This intermediate undergoes skeletal rearrangement to a more stable branched carbenium ion, which is then deprotonated and hydrogenated back to a branched alkane.

Palladium-Catalyzed Synthesis of 2,2,7,7-Tetramethyloctane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,7,7-tetramethyloctane, a highly branched saturated alkane. The primary synthetic route discussed involves a two-step process: the homocoupling of a terminal alkyne followed by catalytic hydrogenation. While the user's initial interest was in a palladium-catalyzed coupling, the more robust and widely documented method for this specific transformation is the copper-catalyzed Glaser-Hay coupling. This guide will therefore focus on this well-established protocol. Additionally, a detailed methodology for the subsequent hydrogenation of the resulting diyne to the final saturated alkane is provided.

Executive Summary

The synthesis of this compound is efficiently achieved through a two-step synthetic sequence. The first step involves the oxidative homocoupling of 3,3-dimethyl-1-butyne (B43207) to yield 2,2,7,7-tetramethyl-4-octyne. This transformation is most effectively carried out using a copper-catalyzed Glaser-Hay coupling, which has been reported to proceed with yields approaching 99%.[1] The subsequent and final step is the catalytic hydrogenation of the intermediate diyne, 2,2,7,7-tetramethyl-4-octyne, to the desired saturated alkane, this compound, typically employing a palladium on carbon (Pd/C) catalyst. This guide provides detailed experimental protocols for both reactions, along with a summary of the quantitative data and visualizations of the reaction pathway and experimental workflow.

Reaction Pathway

The overall synthetic pathway for the preparation of this compound is depicted below. The process begins with the coupling of two molecules of 3,3-dimethyl-1-butyne, followed by the complete reduction of the resulting carbon-carbon triple bond.

References

commercial availability and suppliers of 2,2,7,7-Tetramethyloctane

This technical guide provides a comprehensive overview of 2,2,7,7-tetramethyloctane, a highly branched saturated alkane. Aimed at researchers, scientists, and professionals in drug development, this document details its commercial availability, physicochemical properties, synthesis, and key applications.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. It is often sold as a neat chemical or as a component in analytical standard solutions. Key suppliers include:

-

Simson Pharma Limited: Offers this compound on a custom synthesis basis.[1]

-

ESSLAB: Distributes this compound, produced by Chiron, a leading manufacturer of analytical reference materials.[2]

-

Benchchem: Provides this compound for research purposes.[3]

-

Dayang Chem (Hangzhou) Co., Ltd.: Lists this compound among its available chemical products.

Pricing and availability are typically provided upon request from the suppliers. The compound is generally intended for laboratory use only and not for human or veterinary applications.[3]

Physicochemical Properties

This compound is a C12H26 isomer with a unique structure characterized by two quaternary carbon atoms at positions 2 and 7 of an octane (B31449) backbone. This high degree of branching influences its physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 1071-31-4 | [1][2][3] |

| Molecular Formula | C12H26 | [1][3] |

| Molecular Weight | 170.34 g/mol | [1] |

| Boiling Point | 184.7 °C at 760 mmHg | [3] |

| Density | Approximately 0.8 g/cm³ | [3] |

| LogP (calculated) | 6.40 | [3] |

Synthesis Methodology

A common and efficient method for the synthesis of this compound is through a two-step process involving a palladium-catalyzed alkyne coupling followed by hydrogenation.[3]

Experimental Protocol

Step 1: Palladium-Catalyzed Homocoupling of 3,3-Dimethyl-1-butyne (B43207)

-

Reaction Setup: A reaction vessel is charged with 3,3-dimethyl-1-butyne, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and an amine base (e.g., triethylamine) in a suitable solvent.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) to facilitate the coupling reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the catalyst and other reagents, often through filtration and extraction. The resulting crude product, 2,2,7,7-tetramethyl-3,6-octadiyne, is then purified using techniques such as column chromatography or distillation.

Step 2: Hydrogenation of 2,2,7,7-Tetramethyl-3,6-octadiyne

The unsaturated intermediate is then fully saturated to yield the final product. A general hydrogenation protocol would be:

-

Reaction Setup: The purified 2,2,7,7-tetramethyl-3,6-octadiyne is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel. A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, often at elevated pressure and with stirring, until the uptake of hydrogen ceases.

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound. The final product can be further purified by distillation if necessary.

Applications in Research and Development

Due to its well-defined structure and high purity when synthesized, this compound serves as a valuable tool in several areas of chemical research.

-

Analytical Chemistry: Its primary application is as a reference standard in analytical techniques, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). It can be used for the identification and quantification of branched alkanes in complex hydrocarbon mixtures, such as fuels.

-

Polymer Science: The highly branched nature of this compound makes it a potential precursor for the synthesis of specialty polymers. The introduction of such bulky groups can influence the physical properties of the resulting polymers, such as their glass transition temperature and solubility.

-

Organic Synthesis: It can serve as a building block in the synthesis of more complex molecules where a sterically hindered, non-polar moiety is required.

Safety and Handling

A specific safety data sheet (SDS) for pure this compound was not found in the search results. However, based on the general properties of alkanes, it is expected to be a flammable liquid and an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a fume hood.

As this guide is intended for a technical audience, it is assumed that users will be familiar with standard laboratory safety procedures and will consult the specific SDS provided by their supplier before handling the chemical.

References

In-depth Technical Guide: Health and Safety Data for 2,2,7,7-Tetramethyloctane

Disclaimer: Specific health and safety data for 2,2,7,7-tetramethyloctane (CAS No. 1071-31-4) is limited in publicly available literature and databases. Regulatory assessments and toxicological evaluations are typically conducted on groups of structurally similar substances. Therefore, this guide primarily summarizes data for the broader category of "Hydrocarbons, C10-C12, isoalkanes, <2% aromatics," under which this compound is registered and assessed, for instance, under the European REACH regulations. This approach, known as "read-across," is a scientifically accepted method for filling data gaps for substances with similar chemical structures and predicted biological activities.

This document is intended for researchers, scientists, and drug development professionals and provides a comprehensive overview of the available physicochemical, toxicological, and safety information.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its potential exposure routes and behavior in biological and environmental systems.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| CAS Number | 1071-31-4 | [1][2] |

| Boiling Point | 184.7 ± 7.0 °C at 760 mmHg | [3][4] |

| Density | 0.8 ± 0.1 g/cm³ | [3][4] |

| Vapor Pressure | 1.0 ± 0.2 mmHg at 25°C | [4] |

| LogP (Octanol/Water Partition Coefficient) | 6.40 (calculated) | [3][4] |

| Refractive Index | 1.422 | [4] |

| Flash Point | 62.3 ± 11.7 °C | [4] |

Toxicological Data (for C10-C12 Isoalkanes)

The following toxicological data is based on studies conducted on the substance category "Hydrocarbons, C10-C12, isoalkanes, <2% aromatics."

| Endpoint | Result | Classification | Source |

| Acute Oral Toxicity | LD50 > 5000 mg/kg bw (rat) | Not Classified | ECHA |

| Acute Dermal Toxicity | LD50 > 5000 mg/kg bw (rabbit) | Not Classified | ECHA |

| Acute Inhalation Toxicity | LC50 > 5000 mg/m³ (rat, 8h) | Not Classified | ECHA |

| Skin Corrosion/Irritation | Slightly irritating | Not Classified | |

| Serious Eye Damage/Irritation | Slightly irritating | Not Classified | |

| Respiratory or Skin Sensitization | Not sensitizing | Not Classified | |

| Germ Cell Mutagenicity | Negative | Not Classified | |

| Carcinogenicity | No data available | Not Classified | ECHA |

| Reproductive Toxicity | No evidence of reproductive toxicity | Not Classified | |

| STOT - Single Exposure | No data available | Not Classified | ECHA |

| STOT - Repeated Exposure (Oral, 90 days) | NOAEL = 1000 mg/kg bw/day (rat) | Not Classified | [5] |

| Aspiration Hazard | May be fatal if swallowed and enters airways | Aspiration Hazard, Category 1 | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies on "Hydrocarbons, C10-C12, isoalkanes, <2% aromatics" are not fully available in the public domain. The following are generalized descriptions based on standard OECD guidelines that are typically followed for such studies.

Acute Oral Toxicity (OECD Guideline 423)

-

Test Species: Rat (typically female).

-

Methodology: A single high dose (e.g., 2000 or 5000 mg/kg body weight) of the test substance is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A necropsy is performed at the end of the observation period. The study aims to determine if a substance causes death at a given dose.

Skin Irritation (OECD Guideline 404)

-

Test Species: Rabbit.

-

Methodology: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch. The patch is removed after a set period (typically 4 hours). The skin is then evaluated for signs of irritation (redness, swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

Repeated Dose 90-Day Oral Toxicity Study (OECD Guideline 408)

-

Test Species: Rat.

-

Methodology: The test substance is administered daily by oral gavage to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only. During the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for analysis, and a full necropsy and histopathological examination of organs are performed to identify any treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.[5]

Hazard Identification and Safety Precautions

Based on the available data for the C10-C12 isoalkanes category, the primary health hazard is aspiration.

-

Primary Hazard: Aspiration into the lungs if swallowed, which can cause chemical pneumonitis and may be fatal.[5]

-

Handling Precautions:

-

Avoid ingestion.

-

In case of swallowing, do NOT induce vomiting. Seek immediate medical attention.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Use in a well-ventilated area to avoid inhalation of vapors, especially if heated.

-

The substance is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Visualizations

Logical Relationship for Data Read-Across

Caption: Data justification workflow for this compound.

General Experimental Workflow for Hazard Assessment

Caption: Generalized workflow for toxicological hazard assessment.

Note on Signaling Pathways: There is no publicly available information regarding specific signaling pathways affected by this compound or the broader category of C10-C12 isoalkanes. These substances are generally considered to have low biological reactivity, with the primary concern being physical effects (aspiration) rather than specific biochemical interactions.

References

2,2,7,7-Tetramethyloctane: A Technical Guide for Non-Polar Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,7,7-tetramethyloctane, a highly branched aliphatic hydrocarbon, for its potential use as a non-polar solvent in research, chemical synthesis, and drug development. This document collates available physicochemical data, discusses its expected solubility and solvent properties, and outlines safety and handling considerations.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is crucial for its evaluation as a solvent in various experimental and manufacturing processes.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₂₆ | |

| Molecular Weight | 170.33 | g/mol |

| Boiling Point | 184.7 - 190 | °C |

| Melting Point | -50.8 (estimate) | °C |

| Density | 0.7360 - 0.8 | g/cm³ |

| Refractive Index | 1.4144 - 1.422 | |

| Flash Point | 62.3 (±11.7) | °C |

| Vapor Pressure | 1.0 (±0.2) | mmHg at 25°C |

| LogP (Octanol/Water Partition Coefficient) | 6.40 |

Solvent Characteristics

Polarity and Dielectric Constant

Solubility and Miscibility

The high LogP value of 6.40 indicates that this compound is highly hydrophobic and practically insoluble in water[2]. Based on the principle of "like dissolves like," it is expected to be miscible with a wide range of common non-polar organic solvents, including:

-

Aliphatic hydrocarbons (e.g., hexane, heptane)

-

Aromatic hydrocarbons (e.g., toluene, xylene)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

It will likely have poor solubility in highly polar solvents such as methanol, ethanol, and acetonitrile.

Viscosity

Specific experimental data for the dynamic viscosity of this compound is not available. However, for alkanes, viscosity is influenced by molecular structure. Branched-chain alkanes are generally less viscous than their straight-chain counterparts[3]. This lower viscosity can be advantageous in applications requiring good fluid dynamics and ease of handling. It is important to note that for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to molecular entanglement[4].

Potential Applications

While specific documented applications of this compound as a solvent are limited in publicly available literature, its physicochemical properties suggest its utility in several areas:

-

Reaction Medium: Its chemical inertness makes it a suitable solvent for reactions involving highly reactive reagents, such as organometallics[5]. The relatively high boiling point allows for conducting reactions at elevated temperatures.

-

Extraction Solvent: Due to its non-polar nature and immiscibility with water, it could be employed for the extraction of non-polar compounds from aqueous matrices or natural products.

-

Chromatography: As a non-polar solvent, it has potential use as a component of the mobile phase in normal-phase chromatography[5].

-

Non-polar Lubricants and Fluids: The properties of branched alkanes are relevant to the formulation of lubricants and other functional fluids[6][7].

Experimental Protocols

Detailed experimental protocols for the use of this compound as a solvent are not currently available in published scientific literature. Researchers and professionals seeking to utilize this solvent should develop and validate their own protocols based on the specific requirements of their application, taking into account the physicochemical properties and safety information provided in this guide.

Below is a generalized workflow for evaluating this compound as a reaction solvent.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for similar branched alkanes and flammable liquids, the following precautions should be taken:

-

Flammability: this compound is a flammable liquid. Handle with care, away from ignition sources such as open flames, sparks, and hot surfaces. Use in a well-ventilated area or under a fume hood.

-

Inhalation: Avoid inhaling vapors. High concentrations of alkane vapors may cause dizziness, nausea, and respiratory irritation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. In case of contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, do not induce vomiting and seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

The logical relationship for handling a chemical spill is outlined in the diagram below.

Conclusion

This compound presents as a viable non-polar solvent for a range of applications, particularly where chemical inertness and a specific boiling point are required. Its properties are largely in line with other highly branched alkanes. However, the lack of specific application data and experimental protocols in the current literature necessitates that researchers conduct their own thorough evaluations for its suitability in their specific use cases. As with any chemical, proper safety precautions are paramount during its handling and use.

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of 2,2,7,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of 2,2,7,7-tetramethyloctane using gas chromatography coupled with a flame ionization detector (GC-FID). This compound is a highly branched, saturated alkane with a boiling point of approximately 185°C[1][2]. Due to its volatility, gas chromatography is the ideal analytical technique for its separation and quantification[3]. This document provides a comprehensive experimental protocol, including sample preparation, GC instrument parameters, and a summary of expected quantitative data. The method is designed to provide high resolution and accurate quantification for researchers in various fields, including chemical synthesis and drug development.

Introduction

The analysis of branched alkanes, such as this compound, can be challenging due to the potential for co-elution with structurally similar isomers[4][5]. The selection of an appropriate gas chromatography (GC) column and the optimization of analytical parameters are critical for achieving successful separation[4]. Non-polar stationary phases are the standard for the separation of alkanes, as elution is primarily based on boiling points[4]. This application note describes a detailed methodology for the analysis of this compound, providing a reliable protocol for purity assessment, reaction monitoring, and quantitative analysis.

Experimental Protocol

Sample Preparation

Proper sample preparation is essential to ensure accurate and reproducible results. The following protocol is recommended for the preparation of samples containing this compound for GC analysis.

Materials:

-

This compound standard

-

High-purity volatile organic solvent (e.g., hexane (B92381) or dichloromethane)[6]

-

Internal Standard (IS), e.g., n-dodecane

-

Class A volumetric flasks

-

Micropipettes

-

2 mL glass autosampler vials with caps[7]

-

0.22 µm PTFE syringe filters

Procedure:

-

Solvent Selection: Dissolve the this compound sample in a volatile organic solvent such as hexane or dichloromethane. Avoid using water or other non-volatile solvents[6][7].

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard (n-dodecane) at a concentration of 1 mg/mL.

-

Calibration Standards: Perform serial dilutions of the this compound stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample and Standard Fortification: Add the internal standard to all calibration standards and samples to a final concentration of 10 µg/mL. The use of an internal standard improves accuracy and precision[7].

-

Final Preparation: Ensure that all samples and standards are free of particulate matter by filtering them through a 0.22 µm PTFE syringe filter before transferring to a 2 mL glass autosampler vial[7].

Gas Chromatography (GC) Instrumentation and Parameters

The following GC parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column[4] |

| Injector | Split/Splitless |

| Injector Temperature | 250°C |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Nitrogen) | 25 mL/min |

Data Presentation

The following table summarizes the expected quantitative data from the analysis of this compound and the internal standard (n-dodecane) using the described method.

| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| This compound | ~10.5 | 150000 | 10 |

| n-Dodecane (IS) | ~11.2 | 165000 | 10 |

| This compound | ~10.5 | 375000 | 25 |

| n-Dodecane (IS) | ~11.2 | 164500 | 10 |

| This compound | ~10.5 | 755000 | 50 |

| n-Dodecane (IS) | ~11.2 | 165500 | 10 |

Workflow Diagram

The following diagram illustrates the experimental workflow for the GC analysis of this compound.

Caption: Workflow for the GC analysis of this compound.

References

- 1. This compound CAS#: 1071-31-4 [m.chemicalbook.com]

- 2. This compound | CAS#:1071-31-4 | Chemsrc [chemsrc.com]

- 3. This compound CAS 1071-31-4|For Research [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. benchchem.com [benchchem.com]

Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers

Abstract

This application note provides a comprehensive protocol for the identification and differentiation of branched alkane isomers using gas chromatography-mass spectrometry (GC-MS). The structural similarity of these isomers presents a significant analytical challenge, necessitating a robust methodology combining high-resolution gas chromatography with detailed mass spectral analysis. This document outlines a complete workflow, from sample preparation to data interpretation, tailored for researchers, scientists, and professionals in drug development and related fields. Key elements of this protocol include the use of Kovats retention indices (RI) for enhanced chromatographic identification and the interpretation of characteristic mass spectral fragmentation patterns.

Introduction

Branched alkanes are common structural motifs in a variety of chemical contexts, from petroleum analysis to the study of insect cuticular hydrocarbons. In the pharmaceutical industry, the identification of isomeric impurities and metabolites is critical for ensuring drug safety and efficacy. Due to their identical molecular weights and often similar physical properties, distinguishing between branched alkane isomers can be a complex task.[1] Gas chromatography-mass spectrometry is a powerful technique for this purpose, offering the high separation efficiency of gas chromatography and the definitive structural information provided by mass spectrometry.[2][3][4]

The protocol detailed herein leverages two key analytical dimensions:

-

Gas Chromatographic Retention Time: By employing a non-polar capillary column, alkanes are primarily separated based on their boiling points and molecular shape. To normalize for variations between instruments and analytical runs, retention times are converted to Kovats retention indices, a system that relates the retention of an analyte to that of n-alkane standards.[5][6]

-

Mass Spectral Fragmentation: Electron ionization (EI) mass spectrometry induces reproducible fragmentation of molecules. Branched alkanes exhibit characteristic fragmentation patterns, primarily involving cleavage at the branching point to form stable carbocations.[2][7] The resulting mass spectrum serves as a molecular fingerprint that can be used for structural elucidation.

This application note provides a step-by-step experimental protocol, guidance on data analysis, and illustrative diagrams to facilitate the successful identification of branched alkane isomers.

Experimental Protocol

This protocol is designed for the analysis of samples containing volatile branched alkanes.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For liquid samples with relatively low concentrations of interfering compounds, a simple dilution is often sufficient.

-

Reagents and Materials:

-

Hexane (B92381) (or other volatile organic solvent, e.g., dichloromethane, iso-octane), GC-MS grade[2]

-

Anhydrous sodium sulfate (B86663) (optional, for drying)

-

2 mL glass autosampler vials with caps[8]

-

Micropipettes

-

Vortex mixer

-

Centrifuge (optional)

-

n-Alkane standard mixture (e.g., C8-C20) in hexane[9]

-

-

Procedure:

-

If the sample is a solid, dissolve a small amount in hexane. For liquid samples, dilute with hexane to an approximate concentration of 10 µg/mL.[8]

-

If the sample contains water, pass the organic layer through a small column of anhydrous sodium sulfate.

-

If the sample contains particulate matter, centrifuge the sample and transfer the supernatant to a clean vial.[3][8]

-

Transfer the final sample solution to a 2 mL autosampler vial.

-

Prepare a separate vial containing the n-alkane standard mixture for the determination of retention indices.

-

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific applications. A non-polar column is recommended for the separation of alkanes.[10]

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness[10] |

| Carrier Gas | Helium or Hydrogen[10] |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (can be adjusted based on sample concentration) |

| Oven Program | Initial temperature 40 °C, hold for 2 minutes, ramp at 5 °C/min to 250 °C, hold for 5 minutes.[10] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[11] |

| Mass Range | m/z 40-300 |

| Scan Rate | 2 scans/s |

| Ion Source Temperature | 230 °C[10] |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

Data Presentation

Kovats Retention Index Calculation

The Kovats retention index (I) is calculated using the retention times of the analyte and the n-alkanes that elute before and after it. For a temperature-programmed run, the following formula is used:[6]

I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

Where:

-

t_x is the retention time of the analyte

-

t_n is the retention time of the n-alkane eluting before the analyte

-

t_{n+1} is the retention time of the n-alkane eluting after the analyte

-

n is the carbon number of the n-alkane eluting before the analyte

Representative Data for C8 Alkane Isomers

The following table provides an example of the data that can be generated using this protocol for a selection of C8 alkane isomers.

| Compound | Kovats Retention Index (I) on a Non-Polar Column | Key Mass Spectral Fragments (m/z) |

| n-Octane | 800 | 43, 57, 71, 85 |

| 2-Methylheptane | ~765 | 43, 57, 71, 99 |

| 3-Methylheptane | ~775 | 43, 57, 71, 85 |

| 4-Methylheptane | ~780 | 43, 57, 71, 85 |

| 2,2-Dimethylhexane | ~730 | 43, 57, 71, 99 |

| 2,3-Dimethylhexane | ~760 | 43, 57, 71, 85 |

| 2,4-Dimethylhexane | ~745 | 43, 57, 71, 85 |

| 2,5-Dimethylhexane | ~735 | 43, 57, 71, 85 |

| 3,3-Dimethylhexane | ~770 | 43, 57, 71, 85 |

| 3,4-Dimethylhexane | ~785 | 43, 57, 71, 85 |

Note: Retention indices are approximate and can vary slightly between instruments and columns. The mass spectral fragments listed are typically the most abundant ions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of branched alkane isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. Gas Chromatographic Retention Data [webbook.nist.gov]

- 7. Heptane, 2-methyl- [webbook.nist.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

Application Note: Utilizing 2,2,7,7-Tetramethyloctane as an Internal Standard in Chromatographic Analysis

References

- 1. This compound CAS#: 1071-31-4 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS#:1071-31-4 | Chemsrc [chemsrc.com]

- 4. This compound (CAS 1071-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Alkane Standard Mixture for GC Systems Performance Tests High Purity & Analytical Grade at Best Price [nacchemical.com]

Application Notes and Protocols for the Hydrogenation of 2,2,7,7-tetramethyl-3,6-octanedione

Introduction

The hydrogenation of dicarbonyl compounds is a fundamental transformation in organic synthesis, yielding diols that are valuable intermediates in the production of pharmaceuticals, polymers, and fine chemicals. This document provides a detailed protocol for the hydrogenation of 2,2,7,7-tetramethyl-3,6-octanedione (B3189091) to the corresponding 2,2,7,7-tetramethyl-3,6-octanediol. The protocols described are based on established methodologies for the catalytic hydrogenation of analogous diketones, offering a starting point for researchers in drug development and chemical synthesis.

The reduction of 2,2,7,7-tetramethyl-3,6-octanedione can be achieved through catalytic hydrogenation, a process that typically involves the use of a metal catalyst and a hydrogen source. Both heterogeneous and homogeneous catalytic systems can be employed, with the choice of catalyst influencing the reaction's efficiency, selectivity, and conditions.

Catalyst Selection and Reaction Conditions

The choice of catalyst is critical for the successful hydrogenation of diketones. Common catalysts include platinum, palladium, nickel, and ruthenium-based systems. For the hydrogenation of diketones, ruthenium and palladium catalysts have demonstrated high efficacy.[1][2] The reaction conditions, such as temperature, pressure, and solvent, are also crucial parameters that need to be optimized for a specific substrate.

A summary of typical catalysts and conditions for the hydrogenation of diketones is presented in the table below.

| Catalyst System | Substrate Type | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |

| 5% Pd/C, H₂SO₄ | Diketones | Medium Pressure | 50-80 | Acetic Acid | >80 | [2] |

| trans-RuCl₂[(S)-BINAP)][(S)-Daipen] | Diaryl 1,4-diketones | Not specified | Not specified | Ethanol (B145695)/DCM | >99 | [1][3] |

| Ru/C | Cyclic 1,3-diones | Not specified | Ambient to elevated | Not specified | 78 | [4][5] |

| Ir/f-amphox | Diaryl 1,4-diketones | Not specified | Not specified | Not specified | >99 | [6] |

Experimental Protocols

Two representative protocols for the hydrogenation of 2,2,7,7-tetramethyl-3,6-octanedione are provided below. The first protocol details a heterogeneous catalysis approach using palladium on carbon, which is a widely applicable and cost-effective method. The second protocol outlines a homogeneous catalysis approach using a ruthenium-based catalyst, which can offer higher selectivity, particularly for achieving specific stereoisomers.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a general procedure for the catalytic hydrogenation of diketones.[2]

Materials:

-

2,2,7,7-tetramethyl-3,6-octanedione

-

5% Palladium on charcoal (Pd/C)

-

Acetic acid (glacial)

-

Sulfuric acid (concentrated)

-

Pentane

-

Deionized water

-

Hydrogen gas (high purity)

-

Medium-pressure shaker-type hydrogenation apparatus

-

Standard laboratory glassware

-

Rotary evaporator

-

Extraction funnel

Procedure:

-

Reaction Setup: In a suitable reaction vessel for the medium-pressure shaker apparatus, combine 10-20 mmol of 2,2,7,7-tetramethyl-3,6-octanedione with 50-100 mL of acetic acid.

-

Catalyst Addition: To this mixture, add a catalytic amount of 5% palladium on charcoal (typically 5-10 mol% of the substrate).

-

Acidification: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Hydrogenation: Seal the reaction vessel and connect it to the shaker-type hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and begin agitation. Maintain the internal temperature between 50-80°C.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the palladium on charcoal catalyst.

-

Extraction: Dilute the filtrate with water and extract the product with pentane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved by chromatography if necessary.

Protocol 2: Homogeneous Asymmetric Hydrogenation using a Ruthenium Catalyst

This protocol is a generalized procedure based on the enantioselective hydrogenation of diaryl 1,4-diketones using a chiral ruthenium catalyst.[1][3] This approach is particularly relevant for achieving high stereoselectivity.

Materials:

-

2,2,7,7-tetramethyl-3,6-octanedione

-

trans-RuCl₂[(S)-BINAP)][(S)-Daipen] or a similar chiral ruthenium catalyst

-

Ethanol (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry high-pressure autoclave, dissolve 2,2,7,7-tetramethyl-3,6-octanedione in a suitable solvent system. A mixture of ethanol and dichloromethane (e.g., 2:1) can be used to ensure substrate solubility.[3]

-

Catalyst Addition: Add the chiral ruthenium catalyst (e.g., trans-RuCl₂[(S)-BINAP)][(S)-Daipen]) to the reaction mixture. The catalyst loading is typically low (e.g., 0.1-1 mol%).

-

Hydrogenation: Seal the autoclave, purge it with hydrogen gas, and then pressurize to the desired hydrogen pressure. Stir the reaction mixture at the desired temperature.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic technique (e.g., GC or TLC).

-

Work-up: Upon completion of the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purification: Remove the solvent from the reaction mixture using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to isolate the desired diol.

Analytical Methods for Product Characterization

The progress of the hydrogenation and the characterization of the final product can be performed using standard analytical techniques:

-

Gas Chromatography (GC): To monitor the disappearance of the starting material and the appearance of the product.[2]

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing the enantiomeric and diastereomeric purity of the product when using chiral catalysts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the resulting 2,2,7,7-tetramethyl-3,6-octanediol.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Visualizations

Caption: Experimental workflow for the hydrogenation of 2,2,7,7-tetramethyl-3,6-octanedione.

Caption: Generalized signaling pathway for the catalytic hydrogenation of a diketone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation of 1,4-diketones: facile synthesis of enantiopure 1,4-diarylbutane-1,4-diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application of 2,2,7,7-Tetramethyloctane in Polymer Synthesis: A Prospective Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Applications and Expected Effects

The incorporation of bulky, sterically hindered moieties like 2,2,7,7-tetramethyloctane into a polymer backbone is anticipated to significantly influence the resulting material's properties. These effects stem from the disruption of polymer chain packing and the introduction of free volume.

1. Modification of Physical Properties:

-